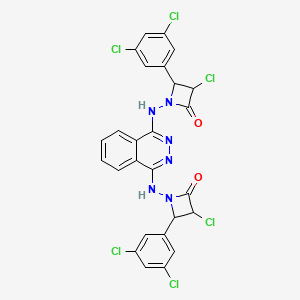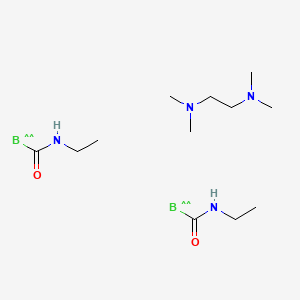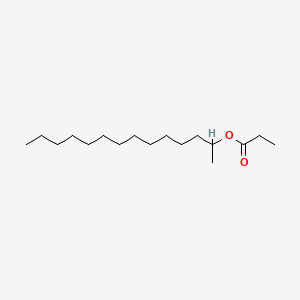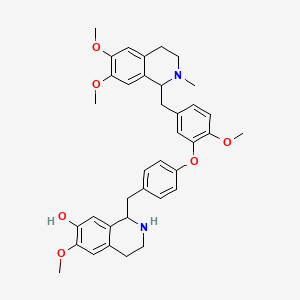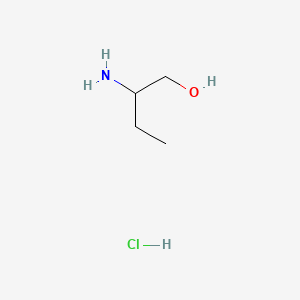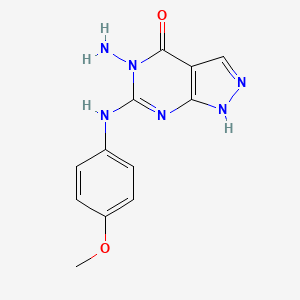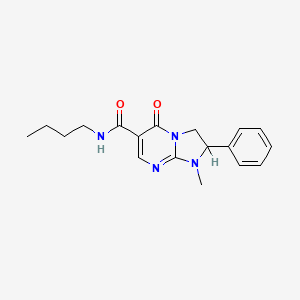
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde or ketone.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of a suitable amidine with a β-dicarbonyl compound.
Coupling of the Rings: The imidazole and pyrimidine rings are then coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine.
Uniqueness
1,2,3,5-Tetrahydro-N-butyl-1-methyl-5-oxo-2-phenylimidazo(1,2-a)pyrimidine-6-carboxamide is unique due to its fused imidazole and pyrimidine ring system, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
141234-21-1 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-butyl-1-methyl-5-oxo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-3-4-10-19-16(23)14-11-20-18-21(2)15(12-22(18)17(14)24)13-8-6-5-7-9-13/h5-9,11,15H,3-4,10,12H2,1-2H3,(H,19,23) |
InChI Key |
TXTWXYDAHOQPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


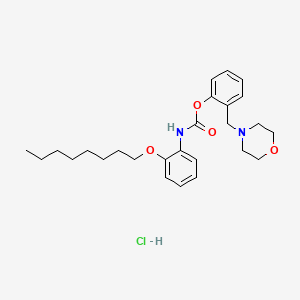
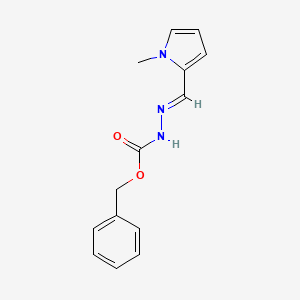
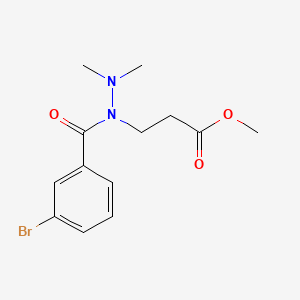
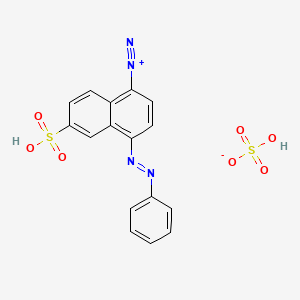

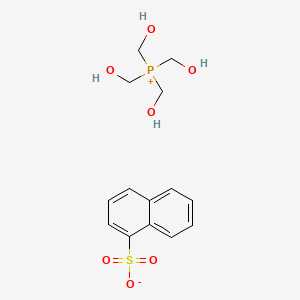
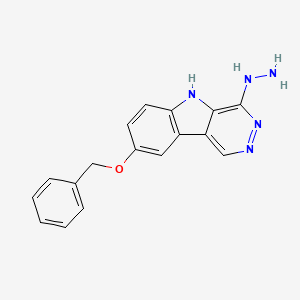
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
